2-Methyl Simvastatin (Mixture Of Diasteroisomers)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

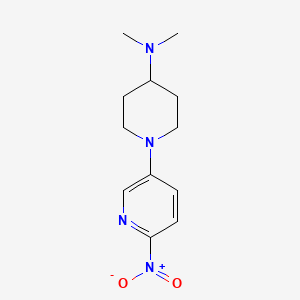

2-Methyl Simvastatin is a mixture of diastereoisomers . It is a derivative of Simvastatin, a lipid-lowering drug . The molecular formula of 2-Methyl Simvastatin is C26H40O5.

Molecular Structure Analysis

The molecular structure of 2-Methyl Simvastatin is represented by the formula C26H40O5. The exact structure would need to be determined through methods such as NMR spectroscopy .Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl Simvastatin is 432.601. Other physical and chemical properties such as density, boiling point, and refractive index would need to be determined through further analysis .作用机制

While the exact mechanism of action for 2-Methyl Simvastatin is not specified, Simvastatin, a related compound, acts primarily in the liver. Decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors which increases hepatic uptake of LDL. Simvastatin also inhibits hepatic synthesis of very low-density lipoprotein (VLDL) .

安全和危害

Simvastatin, a related compound, is classified as a reproductive toxin (Category 2, H361). It is suspected of damaging fertility or the unborn child. Safety precautions include obtaining special instructions before use, wearing protective clothing, and getting medical advice if exposed or concerned .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Methyl Simvastatin (Mixture Of Diasteroisomers) involves the modification of the simvastatin molecule. The introduction of a methyl group at the C2 position of the butyrate side chain leads to the formation of the desired compound. This modification can be achieved through a series of chemical reactions.", "Starting Materials": [ "Simvastatin", "Methyl iodide", "Sodium hydride", "Dimethylformamide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Simvastatin is reacted with methyl iodide in the presence of sodium hydride and dimethylformamide to introduce the methyl group at the C2 position of the butyrate side chain.", "The resulting intermediate is then treated with methanol and acetic acid to remove the protecting groups and form the corresponding acid.", "The acid is then reacted with sodium bicarbonate and ethyl acetate to form the desired compound, which is purified through recrystallization in water." ] } | |

CAS 编号 |

774611-54-0 |

分子式 |

C26H40O5 |

分子量 |

432.601 |

IUPAC 名称 |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1 |

InChI 键 |

NJRLXFRIDIFWPB-ZURORQQOSA-N |

SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C |

同义词 |

2,2-Dimethyl-(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-5-methyl-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester Butanoic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

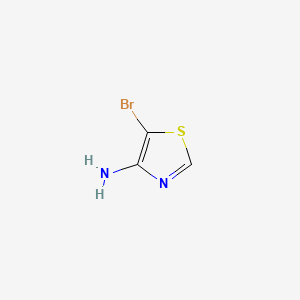

![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)